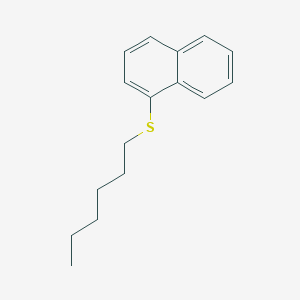

Naphthalene, 1-(hexylthio)-

Description

Structure

3D Structure

Properties

CAS No. |

5092-83-1 |

|---|---|

Molecular Formula |

C16H20S |

Molecular Weight |

244.4 g/mol |

IUPAC Name |

1-hexylsulfanylnaphthalene |

InChI |

InChI=1S/C16H20S/c1-2-3-4-7-13-17-16-12-8-10-14-9-5-6-11-15(14)16/h5-6,8-12H,2-4,7,13H2,1H3 |

InChI Key |

DYKYMRSTKCJTAN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCSC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for Naphthalene Thioether Compounds

Direct Thiolation Pathways

Direct thiolation involves the creation of a bond between a naphthalene (B1677914) ring and a sulfur atom. This can be accomplished through classical alkylation, transition metal-catalyzed reactions, or more contemporary metal-free strategies.

One of the most fundamental methods for synthesizing Naphthalene, 1-(hexylthio)- is the direct alkylation of 1-naphthalenethiol (B1663976). This reaction proceeds via a nucleophilic substitution (S_N2) mechanism. In the first step, a base is used to deprotonate the thiol group of 1-naphthalenethiol, forming the highly nucleophilic 1-naphthalenethiolate anion. This anion then attacks an appropriate hexyl electrophile, typically a hexyl halide such as 1-bromohexane (B126081) or 1-iodohexane, to yield the final thioether product.

Interactive Table 1: Alkylation of 1-Naphthalenethiol

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 1-Naphthalenethiol | 1-Bromohexane | Sodium Hydroxide | Ethanol | Naphthalene, 1-(hexylthio)- |

| 1-Naphthalenethiol | 1-Iodohexane | Potassium Carbonate | DMF | Naphthalene, 1-(hexylthio)- |

| 1-Naphthalenethiol | Hexyl Tosylate | Sodium Ethoxide | Ethanol | Naphthalene, 1-(hexylthio)- |

Transition metal catalysis has become an indispensable tool in organic synthesis for forming C-S bonds, offering high efficiency and broad substrate scope. researchgate.net Copper and palladium are the most prominently used metals for synthesizing aryl thioethers.

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are a classic method for forming aryl-sulfur bonds. researchgate.net These reactions can be adapted to synthesize Naphthalene, 1-(hexylthio)- by coupling a 1-halonaphthalene (e.g., 1-iodonaphthalene (B165133) or 1-bromonaphthalene) with 1-hexanethiol (B106883) in the presence of a copper catalyst and a base. Modern protocols often employ copper(I) salts like CuI and may use ligands to facilitate the reaction. rsc.org While traditionally requiring harsh conditions, newer methods have been developed that proceed under milder temperatures. A one-pot, three-component thioamination of 1,4-naphthoquinone (B94277) using a copper catalyst has also been reported, showcasing the versatility of copper in functionalizing the naphthalene core. rsc.org

Interactive Table 2: Copper-Catalyzed Synthesis of Aryl Thioethers

| Naphthalene Substrate | Sulfur Source | Catalyst | Base | Solvent | Typical Temperature |

| 1-Iodonaphthalene | 1-Hexanethiol | CuI | K₂CO₃ | DMF | 100-140 °C |

| 1-Bromonaphthalene (B1665260) | 1-Hexanethiol | Cu₂O | Cs₂CO₃ | Dioxane | 110 °C |

| 1,4-Naphthoquinone | 1-Hexanethiol | CuI | - | Toluene | 80 °C |

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for C-S bond formation. These methods typically involve the reaction of a 1-halonaphthalene with 1-hexanethiol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success and can influence selectivity. sci-hub.se Palladium catalysis is known for its high functional group tolerance and efficiency, allowing for the synthesis of complex naphthalene thioethers under relatively mild conditions. rsc.orgrsc.org For instance, palladium-catalyzed reactions have been used to synthesize highly substituted naphthalenes from amides and alkynes, demonstrating the power of this approach in building complex naphthalene frameworks that could subsequently be thiolated. rsc.org

Interactive Table 3: Palladium-Catalyzed Thioetherification

| Naphthalene Substrate | Sulfur Source | Catalyst | Ligand | Base | Solvent |

| 1-Bromonaphthalene | 1-Hexanethiol | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene |

| 1-Iodonaphthalene | 1-Hexanethiol | Pd₂(dba)₃ | BINAP | NaOt-Bu | Dioxane |

| 1-Naphthyl Triflate | 1-Hexanethiol | PdCl₂(dppf) | dppf | K₃PO₄ | Toluene |

To circumvent the cost and potential toxicity associated with transition metals, metal-free synthetic strategies for C-S bond formation have gained significant attention. rsc.org These methods often employ alternative activation modes.

One such approach involves using xanthates as odorless and stable thiol surrogates. mdpi.com In this method, a potassium xanthate can react with a 1-halonaphthalene to form an intermediate that subsequently yields the thioether. Another strategy is the use of iodine-based catalysts; for example, an iodophor-catalyzed direct disulfenylation of amino naphthalenes with aryl sulfonyl hydrazines in water has been developed as a green protocol. nih.gov Furthermore, acid-mediated couplings of thiols with diaryliodonium salts provide a transition-metal-free route to aryl sulfides, demonstrating good functional group tolerance. organic-chemistry.org

Interactive Table 4: Metal-Free Synthesis Approaches

| Naphthalene Substrate | Sulfur Source/Reagent | Conditions | Product Type | Reference |

| 1-Halonaphthalene | Potassium Hexylxanthate | DMSO, 100 °C | Alkyl Aryl Thioether | mdpi.com |

| 2-Naphthylamine | Aryl Sulfonyl Hydrazine | Iodophor, Water, 100 °C | Diaryl Sulfide (B99878) | nih.gov |

| Naphthalene | Diaryliodonium Salt, Hexanethiol | TFA, Dioxane, 110 °C | Alkyl Aryl Sulfide | organic-chemistry.org |

Transition Metal-Catalyzed Coupling Reactions

Functionalization of Pre-existing Naphthalene Scaffolds

An alternative to direct thiolation is the introduction of the hexylthio group by modifying a pre-existing functional group on the naphthalene ring. A common precursor for this type of transformation is 1-(chloromethyl)naphthalene. orgsyn.org This compound can be synthesized from naphthalene via chloromethylation. orgsyn.org The benzylic chloride is highly reactive towards nucleophiles and will readily react with sodium or potassium hexylthiolate (generated from 1-hexanethiol and a base) to produce Naphthalene, 1-(hexylthio)-. This method avoids the direct use of often sensitive naphthalenethiols. Similarly, other functional groups on the naphthalene ring can be converted to the desired thioether, as seen in the synthesis of naphthoquinone analogues where various nucleophiles, including those containing sulfur, are introduced. nih.gov

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for functionalizing aromatic compounds like naphthalene. nih.gov Naphthalene is more reactive than benzene (B151609) towards electrophilic attack and typically undergoes substitution at the 1-position (α-position) under kinetic control. youtube.comwordpress.com The preference for α-substitution is attributed to the greater stability of the carbocation intermediate, which can be stabilized by resonance involving the adjacent benzene ring, thus preserving its aromaticity. wordpress.com

Common EAS reactions for naphthalene include nitration, halogenation, and sulfonation. youtube.comwordpress.comijrpr.com For instance, the bromination of naphthalene can proceed even without a catalyst to yield 1-bromonaphthalene. youtube.com Similarly, nitration with nitric and sulfuric acid predominantly gives 1-nitronaphthalene. youtube.com

The sulfonation of naphthalene is a notable exception where the reaction outcome is temperature-dependent. At lower temperatures (around 80°C), the kinetically favored product, naphthalene-1-sulfonic acid, is formed. wordpress.comscribd.com However, at higher temperatures (around 160°C), the thermodynamically more stable naphthalene-2-sulfonic acid is the major product. wordpress.comscribd.com

While direct introduction of a hexylthio- group via a standard EAS reaction using an electrophilic sulfur reagent is not a commonly cited method for synthesizing Naphthalene, 1-(hexylthio)-, the principles of EAS are crucial for preparing substituted naphthalene precursors. For example, the synthesis of naphthalenesulfonic acids can serve as a stepping stone for subsequent conversion to other functional groups.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Naphthalene

| Electrophile | Reagents | Major Product (Kinetic Control) | Major Product (Thermodynamic Control) |

|---|---|---|---|

| Br⁺ | Br₂ | 1-Bromonaphthalene | - |

| NO₂⁺ | HNO₃, H₂SO₄ | 1-Nitronaphthalene | - |

| SO₃ | Fuming H₂SO₄ (80°C) | Naphthalene-1-sulfonic acid | Naphthalene-2-sulfonic acid (160°C) |

Friedel-Crafts Alkylation and Acylation Reactions

The Friedel-Crafts reactions are a cornerstone of organic synthesis for attaching alkyl or acyl substituents to aromatic rings. In the case of naphthalene, both alkylation and acylation are feasible, though they come with their own set of challenges regarding regioselectivity and potential for polyalkylation. stackexchange.comrsc.org

Friedel-Crafts acylation of naphthalene, for instance with acetyl chloride and aluminum chloride, can lead to a mixture of 1-acetylnaphthalene and 2-acetylnaphthalene. stackexchange.comrsc.org The ratio of these isomers is highly dependent on the reaction conditions, including the solvent and the concentration of the reactants. stackexchange.compsu.edu Typically, acylation in solvents like carbon disulfide or nitrobenzene (B124822) favors the formation of the 1-isomer, whereas solvents like nitrobenzene at higher temperatures can lead to the thermodynamically more stable 2-isomer. researchgate.net

Friedel-Crafts alkylation of naphthalene also shows regioselectivity that can be influenced by the steric bulk of the incoming alkyl group. While smaller alkyl halides tend to favor substitution at the 1-position, bulkier alkylating agents often lead to a higher proportion of the 2-isomer due to steric hindrance with the hydrogen atom at the 8-position. stackexchange.com

Direct Friedel-Crafts "thioalkylation" to introduce a hexylthio- group is not a standard procedure. However, the alkylated or acylated naphthalene products from these reactions can be valuable intermediates for further transformations to obtain the desired thioether.

Catalyst-Assisted Alkylation of Naphthalene (e.g., Zeolite Catalysis)

Zeolites have emerged as highly effective and reusable catalysts for the regioselective alkylation of naphthalene. nih.gov These microporous aluminosilicate (B74896) minerals offer shape-selective catalytic environments, which can direct the substitution to a specific position on the naphthalene ring.

The alkylation of naphthalene with alcohols over H-type zeolites, such as HY, H-beta, and HM, has been investigated for the synthesis of alkylnaphthalenes. nih.gov The catalytic activity and selectivity are influenced by the acid properties and pore structure of the zeolite. For example, in the synthesis of hexyl-naphthalene from naphthalene and n-hexanol, HY zeolite has shown high activity and selectivity. nih.gov

Furthermore, zeolites like ZSM-5 and SAPO-11 have been extensively studied for the methylation of naphthalene with methanol, aiming for the selective production of 2,6-dimethylnaphthalene (B47086) (2,6-DMN), a valuable monomer for high-performance polymers. nih.gov The pore size and acidity of these catalysts play a crucial role in determining the product distribution. nih.gov

While these examples focus on C-C bond formation, the principles of shape-selective catalysis using zeolites could potentially be extended to the synthesis of naphthalene thioethers, provided a suitable sulfur-donating reagent is identified.

Table 2: Zeolite-Catalyzed Alkylation of Naphthalene

| Zeolite Catalyst | Alkylating Agent | Product Example | Key Finding |

|---|---|---|---|

| H-Mordenite (HM) | tert-butanol | 2,6-di-tert-butylnaphthalene | High regioselectivity for the 2,6-isomer. nih.gov |

| HY, H-beta, HM | n-hexanol | Hexyl-naphthalene | Catalytic activity depends on zeolite's acid properties and pore structure. nih.gov |

| ZSM-5, SAPO-11 | Methanol | 2,6-Dimethylnaphthalene | Catalyst acidity and pore size influence selectivity. nih.gov |

Multi-Component Reactions (MCRs) for Complex Naphthalene Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to building complex molecular architectures. researchgate.net

Several MCRs have been developed for the synthesis of diverse naphthalene-containing structures. For instance, a one-pot, three-component reaction of 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and various amines in water has been used to synthesize fluorescent hydroxyl naphthalene-1,4-dione derivatives. researchgate.net This demonstrates the power of MCRs in generating functionalized naphthalene systems in an environmentally friendly solvent.

Another example involves the synthesis of various polycyclic lactams through catalytic Pauson-Khand and Alder-Ene reactions of MCR-derived enynes. electronicsandbooks.com While not directly yielding a simple thioether, this highlights the capability of MCRs to construct intricate naphthalene-fused ring systems. The development of novel MCRs could potentially provide a direct route to complex naphthalene thioethers.

Solvent-Free and Green Chemistry Synthetic Protocols (e.g., Ultrasonic Irradiation)

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. This includes the use of alternative energy sources like ultrasonic irradiation and the implementation of solvent-free or aqueous reaction conditions. researchgate.netmdpi.com

Ultrasonic irradiation has been successfully employed to accelerate various organic reactions. For example, an efficient three-component synthesis of 1,3-thiazolidin-4-ones has been achieved through a one-pot condensation reaction under ultrasonic irradiation using a nano-heterogeneous catalyst. nih.gov Similarly, 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-thiones have been synthesized in high yields using ultrasound, showcasing a green and efficient method for creating sulfur-containing heterocycles. researchgate.net

The synthesis of aryl thioethers has also benefited from green chemistry approaches. A notable example is the copper-catalyzed cross-coupling of thiols with aryl boronic acids in water, which avoids the use of toxic ligands and organic solvents. researchgate.net This method provides a versatile and environmentally friendly route to a wide range of aryl sulfides. Another approach involves the use of xanthates as odorless and stable thiol surrogates for the synthesis of alkyl and aryl thioethers under transition-metal-free and base-free conditions. mdpi.com These green protocols offer promising avenues for the synthesis of Naphthalene, 1-(hexylthio)- with reduced environmental impact.

Advanced Spectroscopic Characterization of Naphthalene Thioether Analogs

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption of infrared radiation or the inelastic scattering of laser light (Raman) corresponds to specific vibrational modes, such as the stretching and bending of chemical bonds. For Naphthalene (B1677914), 1-(hexylthio)-, the spectra are dominated by the features of the naphthalene ring system, with additional characteristic bands from the hexyl sulfide (B99878) substituent.

The FT-IR spectrum of Naphthalene, 1-(hexylthio)- is characterized by sharp absorptions corresponding to the aromatic naphthalene core and the aliphatic hexyl chain. The aromatic C-H stretching vibrations typically appear as a group of peaks in the 3100-3000 cm⁻¹ region. researchgate.netnasa.gov The C=C stretching vibrations of the fused aromatic rings give rise to a series of absorptions between 1620 and 1390 cm⁻¹. researchgate.net Out-of-plane C-H bending vibrations, which are highly characteristic of the substitution pattern on the aromatic ring, are expected in the 900-700 cm⁻¹ range. researchgate.net

The hexyl group introduces strong absorptions due to aliphatic C-H stretching just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). The C-S stretching vibration is expected to produce a weak to moderate absorption in the 800-600 cm⁻¹ region, though it can sometimes be difficult to distinguish in a complex spectrum.

Table 1: Characteristic FT-IR Vibrational Frequencies for Naphthalene, 1-(hexylthio)-

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Moiety |

| Aromatic C-H Stretch | 3100 - 3000 | Naphthalene Ring |

| Aliphatic C-H Stretch | 2960 - 2850 | Hexyl Chain |

| Aromatic C=C Stretch | 1620 - 1390 | Naphthalene Ring |

| CH₂ Bend (Scissoring) | ~1465 | Hexyl Chain |

| C-H Out-of-Plane Bend | 900 - 700 | Naphthalene Ring |

| C-S Stretch | 800 - 600 | Thioether Linkage |

FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is often dominated by vibrations of the more polarizable bonds. For Naphthalene, 1-(hexylthio)-, the symmetric "breathing" vibrations of the naphthalene ring are expected to be particularly strong. niscpr.res.inresearchgate.net Aromatic C=C stretching modes are prominent in the 1620-1380 cm⁻¹ region. researchgate.netresearchgate.net The C-S stretching vibration, while often weak in the IR spectrum, can sometimes give a more readily identifiable signal in the Raman spectrum. researchgate.net Similar to the IR spectrum, aliphatic C-H stretching and bending modes from the hexyl group will also be present. researchgate.net

Table 2: Characteristic FT-Raman Shifts for Naphthalene, 1-(hexylthio)-

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Moiety |

| Aromatic C-H Stretch | 3100 - 3050 | Naphthalene Ring |

| Aliphatic C-H Stretch | 2960 - 2850 | Hexyl Chain |

| Aromatic Ring Stretch/Deformation | 1620 - 1380 | Naphthalene Ring |

| C-H Bend | ~1460 | Naphthalene/Hexyl |

| C-S Stretch | 800 - 600 | Thioether Linkage |

| Ring Breathing/Deformation | ~760, ~510 | Naphthalene Ring |

The vibrational modes of Naphthalene, 1-(hexylthio)- can be assigned by considering the contributions from the parent naphthalene molecule and the attached alkyl sulfide chain. researchgate.netniscpr.res.in

C-H Stretching: Aromatic C-H stretches from the seven protons on the naphthalene ring are found above 3000 cm⁻¹. researchgate.net Aliphatic C-H stretches (symmetric and asymmetric) from the CH₂ and CH₃ groups of the hexyl chain are located in the 2960-2850 cm⁻¹ region.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the fused aromatic rings are responsible for a series of characteristic peaks, typically found between 1620 cm⁻¹ and 1390 cm⁻¹. researchgate.net These are often strong in both IR and Raman spectra.

C-S Stretching: The stretching of the carbon-sulfur bond of the thioether linkage is expected in the 800-600 cm⁻¹ range. This band is characteristically weak in the infrared spectrum.

Bending Vibrations: In-plane and out-of-plane bending of the aromatic C-H bonds give rise to signals in the fingerprint region (below 1300 cm⁻¹). researchgate.netniscpr.res.in The out-of-plane bends are particularly useful for confirming the substitution pattern. researchgate.net The hexyl chain contributes CH₂ scissoring (~1465 cm⁻¹) and rocking (~720 cm⁻¹) vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules, providing detailed information about the carbon and hydrogen atomic framework.

The ¹H NMR spectrum of Naphthalene, 1-(hexylthio)- in a solvent like CDCl₃ displays distinct signals for the aromatic protons of the naphthalene core and the aliphatic protons of the hexyl chain. The seven aromatic protons appear as a complex series of multiplets in the downfield region, typically between 7.3 and 8.2 ppm. The specific chemical shifts and coupling patterns are dictated by the electron-donating effect of the sulfur atom and the relative positions on the ring system.

The protons on the hexyl chain appear in the upfield region. The two protons on the carbon adjacent to the sulfur atom (α-CH₂) are deshielded by the electronegative sulfur and appear as a triplet around 3.0 ppm. The subsequent methylene (B1212753) groups appear as multiplets further upfield, with the terminal methyl group (CH₃) appearing as a characteristic triplet around 0.9 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for Naphthalene, 1-(hexylthio)- in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.3 - 8.2 | Multiplet (m) |

| -S-CH₂ -(CH₂)₄CH₃ | ~ 3.0 | Triplet (t) |

| -S-CH₂-CH₂ -(CH₂)₃CH₃ | ~ 1.7 | Quintet (p) |

| -(CH₂)₂-CH₂ -CH₂ -CH₂ -CH₃ | 1.5 - 1.3 | Multiplet (m) |

| -(CH₂)₅-CH₃ | ~ 0.9 | Triplet (t) |

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For Naphthalene, 1-(hexylthio)-, all 16 carbon atoms are expected to be inequivalent, giving rise to 16 distinct signals. The ten carbons of the naphthalene ring resonate in the aromatic region (120-140 ppm). The carbon atom directly bonded to the sulfur (C1) is significantly influenced by the thioether linkage, and its chemical shift can be used to confirm the point of attachment. Data from similar naphthalene thioether analogs can help in assigning these resonances. rsc.org

The six carbons of the hexyl chain appear in the aliphatic region (14-40 ppm). The carbon attached to sulfur (-S-CH₂-) is found around 35-40 ppm, while the terminal methyl carbon is the most shielded, appearing at approximately 14 ppm. rsc.org

Table 4: Predicted ¹³C NMR Chemical Shifts for Naphthalene, 1-(hexylthio)- in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic-C (9 signals) | 124 - 129 |

| Aromatic-C-S (1 signal) | 132 - 138 |

| C H₂-S- | 35 - 40 |

| -S-CH₂-C H₂- | ~ 31 |

| -S-(CH₂)₂-C H₂- | ~ 29 |

| -S-(CH₂)₃-C H₂- | ~ 28 |

| -S-(CH₂)₄-C H₂- | ~ 22 |

| C H₃- | ~ 14 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously determine the molecular structure of naphthalene thioether analogs like "Naphthalene, 1-(hexylthio)-", one-dimensional (1D) NMR spectroscopy is often insufficient due to signal overlapping, especially in the aromatic region. figshare.com Advanced two-dimensional (2D) NMR techniques are employed to resolve these complexities. figshare.com

COSY (Correlation Spectroscopy): This homonuclear correlation technique helps establish the connectivity between adjacent protons. For "Naphthalene, 1-(hexylthio)-", COSY spectra would reveal correlations between the protons on the naphthalene ring, as well as between the protons within the hexyl chain, confirming their respective spin systems. Studies on similar 1,2-disubstituted naphthalenes have demonstrated the utility of COSY in resolving overlapping signals and confirming the connectivity of protons on the naphthyl ring. figshare.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. In the analysis of "Naphthalene, 1-(hexylthio)-", HSQC would definitively assign each proton to its corresponding carbon atom in both the naphthalene core and the hexyl thioether side chain. This is crucial for differentiating between the various aromatic and aliphatic carbons. figshare.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for connecting different fragments of the molecule. For instance, in "Naphthalene, 1-(hexylthio)-", HMBC correlations would be observed between the protons of the hexyl chain and the C1 carbon of the naphthalene ring, as well as between the C1' proton of the hexyl chain and the carbons of the naphthalene ring, thus confirming the attachment point of the hexylthio group. The application of HMBC has been vital in the structural analysis of various substituted naphthalenes. figshare.comresearchgate.net

A study on 1,2-disubstituted naphthalenes highlighted the combined use of COSY, HSQC, and HMBC to overcome the limitations of 1D NMR and to precisely determine the connectivity of atoms within the aromatic ring. figshare.com

Table 1: Representative 2D NMR Correlations for Naphthalene, 1-(hexylthio)-

| Technique | Correlated Nuclei | Expected Information |

| COSY | ¹H - ¹H | Reveals proton-proton couplings within the naphthalene ring and the hexyl chain. |

| HSQC | ¹H - ¹³C (direct) | Connects each proton to its directly attached carbon atom. |

| HMBC | ¹H - ¹³C (long-range) | Shows correlations between protons and carbons separated by 2-3 bonds, confirming the linkage between the hexylthio group and the naphthalene core. |

Isotopic Labeling Studies for Structural and Mechanistic Insights

Isotopic labeling is a powerful technique used to trace the fate of atoms through chemical reactions and to aid in the structural elucidation of complex molecules. nih.gov By replacing an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), researchers can follow the labeled atom's journey, providing invaluable mechanistic insights. nih.govacs.org

In the context of "Naphthalene, 1-(hexylthio)-", isotopic labeling could be employed in several ways:

Mechanistic Studies: To understand the formation of the C-S bond, one could use a ¹³C-labeled naphthalene precursor or a hexanethiol labeled with ³⁴S. Analyzing the mass spectrum of the resulting "Naphthalene, 1-(hexylthio)-" would confirm the incorporation of the label and shed light on the reaction mechanism. Stable isotope labeling is a well-established method for tracing the metabolic fate of compounds and elucidating biosynthetic pathways. acs.org

NMR Signal Assignment: Synthesizing "Naphthalene, 1-(hexylthio)-" with a ¹³C label at a specific position in the naphthalene ring or the hexyl chain would help to definitively assign the corresponding signals in the ¹³C NMR spectrum. This is particularly useful for complex molecules where signal overlap is an issue. nih.gov The use of ¹³C-labeled metabolomes has been shown to significantly improve compound annotation in LC-MS based metabolomics. nih.gov

Quantitative Analysis: Deuterium-labeled "Naphthalene, 1-(hexylthio)-" can be used as an internal standard in quantitative mass spectrometry studies. nih.gov Since the labeled compound is chemically identical to the unlabeled analyte, it co-elutes and experiences the same ionization efficiency, leading to more accurate quantification. nih.gov The use of stable isotopes is a powerful approach in metabolomics for determining the molecular formula of detected metabolites. acs.org

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of "Naphthalene, 1-(hexylthio)-", as well as for elucidating its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of volatile and semi-volatile compounds like "Naphthalene, 1-(hexylthio)-". nih.gov The gas chromatograph separates the compound from other components in a mixture before it enters the mass spectrometer for detection and fragmentation.

In a typical GC-MS analysis of "Naphthalene, 1-(hexylthio)-", the molecule would first be separated on a capillary column, likely a non-polar or semi-polar column such as one with a (5%-phenyl)-methylpolysiloxane stationary phase. wiley.com Following elution, the compound would be ionized, most commonly by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of "Naphthalene, 1-(hexylthio)-" (C₁₆H₂₀S, MW = 244.40 g/mol ).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For thioethers, a characteristic fragmentation is the cleavage of the C-S bond. miamioh.edu In the case of "Naphthalene, 1-(hexylthio)-", this would likely lead to the formation of a prominent naphthylthio radical cation or a hexyl cation, along with other fragments resulting from the cleavage of the hexyl chain. The analysis of naphthalene and its alkyl derivatives by GC-MS has been well-documented, often showing characteristic fragmentation patterns that aid in their identification. ysu.edu

Table 2: Predicted Key GC-MS Fragments for Naphthalene, 1-(hexylthio)-

| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |

| 244 | [C₁₆H₂₀S]⁺ | Molecular Ion (M⁺) |

| 159 | [C₁₀H₇S]⁺ | Naphthylthio fragment |

| 127 | [C₁₀H₇]⁺ | Naphthyl fragment |

| 85 | [C₆H₁₃]⁺ | Hexyl fragment |

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) provides more detailed structural information by subjecting a selected precursor ion (often the molecular ion) to further fragmentation. This technique is invaluable for distinguishing between isomers and for elucidating complex fragmentation pathways. nih.gov

For "Naphthalene, 1-(hexylthio)-", an MS/MS experiment would involve isolating the molecular ion (m/z 244) and then inducing its fragmentation through collision-induced dissociation (CID). The resulting product ion spectrum would reveal the secondary fragments derived from the precursor ion. This can help to confirm the connectivity of the molecule. For instance, the fragmentation of the naphthylthio ion (m/z 159) could be studied to confirm the presence of the naphthalene ring.

Studies on the fragmentation of aromatic sulfonamides, which also contain a sulfur-aromatic bond, have shown that MS/MS is crucial for understanding rearrangement pathways and the influence of substituents on fragmentation. nih.govresearchgate.net Similarly, for "Naphthalene, 1-(hexylthio)-", MS/MS would provide a deeper understanding of the fragmentation mechanisms, such as the potential for rearrangements and the preferred cleavage sites along the hexyl chain.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with a high degree of accuracy (typically to four or five decimal places). measurlabs.com This allows for the unambiguous determination of the elemental formula of a compound. measurlabs.commeasurlabs.com

For "Naphthalene, 1-(hexylthio)-", an HRMS measurement would provide an exact mass that can be used to confirm its elemental composition of C₁₆H₂₀S. This is particularly important to distinguish it from other compounds that may have the same nominal mass but different elemental formulas. For example, a compound with the formula C₁₇H₂₄O would also have a nominal mass of 244, but its exact mass would be different from that of "Naphthalene, 1-(hexylthio)-".

HRMS is a standard technique for the characterization of newly synthesized organic compounds, including various naphthalene derivatives. figshare.comacs.org The high accuracy of HRMS is also beneficial for identifying unknown compounds in complex mixtures. nih.gov

Table 3: Theoretical Exact Mass for Naphthalene, 1-(hexylthio)-

| Elemental Formula | Nominal Mass | Monoisotopic (Exact) Mass |

| C₁₆H₂₀S | 244 | 244.1286 |

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure and properties of "Naphthalene, 1-(hexylthio)-". nih.gov The naphthalene core is a well-known chromophore and fluorophore, and its electronic properties are influenced by the attached hexylthio substituent. tandfonline.comtandfonline.com

The UV-Vis absorption spectrum of "Naphthalene, 1-(hexylthio)-" in a suitable solvent like cyclohexane (B81311) would be expected to show characteristic absorption bands of the naphthalene system. omlc.orgnih.gov The introduction of the sulfur atom of the thioether group, with its lone pairs of electrons, can interact with the π-system of the naphthalene ring, potentially causing a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted naphthalene. iau.irnih.gov

Naphthalene and its derivatives are known to be fluorescent. nih.gov Upon excitation at an appropriate wavelength (determined from the absorption spectrum), "Naphthalene, 1-(hexylthio)-" would be expected to emit fluorescence. The fluorescence spectrum, including the emission maximum and quantum yield, would be characteristic of the compound and influenced by the thioether substituent. The introduction of the sulfur atom may lead to changes in the fluorescence intensity and lifetime. For instance, the heavy atom effect of sulfur could potentially decrease the fluorescence quantum yield by promoting intersystem crossing to the triplet state.

Studies on various naphthalene derivatives have shown that the position and nature of substituents significantly impact their electronic properties, including their absorption and emission spectra. tandfonline.comresearchgate.net The investigation of the photophysical properties of naphthalene derivatives is an active area of research, with applications in the development of fluorescent probes. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The introduction of a sulfur-containing substituent, such as a hexylthio group, to the naphthalene chromophore induces notable changes in its ultraviolet-visible (UV-Vis) absorption spectrum. These changes are primarily due to the electronic interactions between the sulfur atom's lone pair of electrons and the aromatic π-system of the naphthalene core.

In non-polar solvents like n-hexane, the UV-Vis absorption spectrum of naphthalene exhibits two main absorption bands, the ¹Lₐ and ¹Lₑ bands. researchgate.net For naphthalene, the origin of the S₀ → S₁ transition (¹Lₑ) is located around 31,095 cm⁻¹ (321.6 nm), while the S₀ → S₂ transition (¹Lₐ) begins around 33,200 cm⁻¹ (301.2 nm). researchgate.net The introduction of substituents can cause a bathochromic (red) shift in these absorption bands. For instance, silyl (B83357) and methoxy-substituted naphthalenes show a red-shift in their absorption maxima. mdpi.com Theoretical studies on naphthalene and anthracene (B1667546) have also been conducted to understand their spectral features. ijcesen.com

A comparative look at the absorption maxima of naphthalene and some of its derivatives is presented below.

| Compound | Solvent | Absorption Maxima (λₘₐₓ) [nm] | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] |

| Naphthalene | Cyclohexane | 275 | 6,000 |

| 1-(Trimethylsilyl)naphthalene | Cyclohexane | Not specified | Not specified |

| 1-Naphthyl acetate (B1210297) | n-Hexane | ~286 | Not specified |

Fluorescence Spectroscopy and Photophysical Property Elucidation

The fluorescence properties of naphthalene and its derivatives are highly sensitive to substitution on the aromatic ring. The introduction of a hexylthio group is expected to modify the fluorescence emission characteristics, quantum yield, and excited-state processes.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For naphthalene in cyclohexane, the quantum yield is reported to be 0.23. omlc.org Substitution can significantly alter this value. For example, certain silyl-substituted naphthalenes exhibit higher fluorescence quantum yields than naphthalene itself, with values as high as 0.85 for 1,4-bis(trimethylsilylethynyl)naphthalene. mdpi.com Conversely, the fluorescence emission efficiency of some naphthyl-substituted compounds is significantly decreased compared to their parent molecules. researchgate.net

| Compound | Solvent | Fluorescence Quantum Yield (Φf) |

| Naphthalene | Cyclohexane | 0.23 omlc.org |

| 1-(Trimethylsilyl)naphthalene | Degassed Cyclohexane | 0.30 mdpi.com |

| 1,4-Bis(trimethylsilyl)naphthalene | Degassed Cyclohexane | 0.33 mdpi.com |

| 1-Methoxy-4-(trimethylsilyl)naphthalene | Degassed Cyclohexane | 0.65 mdpi.com |

| 1-Cyano-4-(trimethylsilyl)naphthalene | Degassed Cyclohexane | 0.66 mdpi.com |

| 1,4-Bis(trimethylsilylethynyl)naphthalene | Degassed Cyclohexane | 0.85 mdpi.com |

| 1-Naphthyl acetate | Not specified | 0.05 (Calculated) researchgate.net |

Upon photoexcitation, the naphthalene moiety can undergo various relaxation processes, including fluorescence, intersystem crossing to the triplet state, and non-radiative decay. The lifetime of the excited state is a key parameter in understanding these dynamics. For naphthalene, the fluorescence lifetime can be influenced by factors such as the solvent and the presence of quenchers. mdpi.comomlc.org

In some naphthalene derivatives, rapid structural relaxation on the S₁ potential energy surface can occur within femtoseconds, followed by intersystem crossing to the triplet manifold on a picosecond timescale. rsc.org For instance, the lifetime of the higher triplet excited state of naphthalene, Np(Tₙ), has been estimated to be 4.5 ps. rsc.org The presence of the hexylthio group could potentially influence the rates of these processes through spin-orbit coupling effects, although specific studies on Naphthalene, 1-(hexylthio)- are lacking.

Excimers are excited-state dimers that can form between two identical molecules, one of which is in an excited state. This phenomenon is well-documented for naphthalene and its derivatives, often manifesting as a broad, structureless, and red-shifted emission band in the fluorescence spectrum. nih.govresearchgate.net The formation of excimers is dependent on the concentration and the geometric arrangement of the naphthalene moieties. researchgate.net Both static and dynamic excimer formation have been reported for naphthalene derivatives. researchgate.net

Exciplexes, on the other hand, are excited-state complexes formed between two different molecules. The formation of exciplexes has been observed in systems containing naphthalene derivatives and other molecules, such as acrylonitrile, and is often driven by charge-transfer interactions. epa.gov While there is no direct evidence for excimer or exciplex formation for Naphthalene, 1-(hexylthio)- in the provided literature, the possibility of such interactions, particularly at high concentrations or in the presence of suitable electron acceptors or donors, cannot be ruled out. The flexible hexylthio chain could potentially influence the intermolecular interactions required for excimer or exciplex formation.

High-Resolution Laser-Induced Fluorescence (LIF) Spectroscopy

Laser-Induced Fluorescence (LIF) is a highly sensitive and selective technique used to study the vibronic structure of molecules in the gas phase. itrcweb.orgdantecdynamics.com High-resolution LIF spectroscopy allows for the detailed investigation of the rotational and vibrational energy levels of the ground and excited electronic states.

Studies on naphthalene and its structural isomers using LIF have provided valuable insights into their spectroscopy and photochemistry. nist.gov For example, the LIF excitation spectrum of 1-methylnaphthalene (B46632) has been analyzed to understand the effect of methyl substitution on the S₀ → S₁ transition. nih.gov It was found that the substitution enhances the oscillator strength of this transition. nih.gov

While no specific high-resolution LIF studies on Naphthalene, 1-(hexylthio)- were found, it is expected that such an investigation would reveal detailed information about the conformational landscape of the hexyl chain and its interaction with the naphthalene ring in the isolated molecule. The technique could also provide precise measurements of the origin of the S₁ state and the frequencies of various vibrational modes.

Single Vibronic Level Dispersed Fluorescence (DFL) Spectroscopy

Single Vibronic Level Dispersed Fluorescence (DFL) spectroscopy, also known as single vibronic level fluorescence (SVLF), is a powerful technique for probing the vibrational structure of the ground electronic state. In a DFL experiment, a specific vibronic level in the excited electronic state is populated by a tunable laser, and the resulting fluorescence is dispersed to reveal the vibrational energy levels of the ground state.

DFL studies on naphthalene have been instrumental in understanding the vibronic coupling and mode mixing that occurs upon electronic excitation. researchgate.net These studies have shown that the intensity of certain vibrational modes is strongly affected by interference effects and Dushinsky mode mixing. researchgate.net

A DFL study of Naphthalene, 1-(hexylthio)- would provide a detailed map of the ground-state vibrational modes, including the low-frequency modes associated with the hexylthio chain. This information would be crucial for understanding the intramolecular vibrational energy redistribution (IVR) dynamics and the conformational flexibility of the molecule.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the study of molecules or molecular fragments with unpaired electrons, known as radical species. acs.orgresearchgate.net Should "Naphthalene, 1-(hexylthio)-" form a radical species, for instance, through oxidation to a radical cation, EPR spectroscopy would be the primary method for its characterization.

The generation of a radical cation from an aryl thioether can be achieved through chemical or electrochemical oxidation. In such a radical, the unpaired electron density is typically delocalized over the aromatic naphthalene ring and the sulfur atom. The distribution of this spin density governs the hyperfine couplings observed in the EPR spectrum, which arise from the interaction of the unpaired electron with magnetic nuclei, primarily ¹H.

Based on studies of other aryl thioethers and naphthalene derivatives, the EPR spectrum of the "Naphthalene, 1-(hexylthio)-" radical cation would be expected to exhibit a complex pattern of lines. osti.govnih.gov The analysis of this pattern, often aided by computational simulations, would allow for the determination of the hyperfine coupling constants for each magnetic nucleus. These constants are directly proportional to the spin density at that nucleus, thus providing a detailed map of the electronic structure of the radical.

Furthermore, the g-factor, a dimensionless constant that is characteristic of the radical, would provide insight into the chemical environment of the unpaired electron. For sulfur-centered radicals, the g-factor often shows significant anisotropy, meaning its value depends on the orientation of the molecule with respect to the external magnetic field. researchgate.netrsc.org In a frozen solution or powder sample, this anisotropy results in a characteristic powder pattern spectrum. For thiyl radicals, a significant g-anisotropy is a hallmark feature. rsc.org

To illustrate the type of data obtained from such an experiment, the following table presents hypothetical EPR parameters for the radical cation of "Naphthalene, 1-(hexylthio)-", based on values reported for related aromatic and sulfur-containing radicals.

| Parameter | Hypothetical Value | Information Gained |

|---|---|---|

| g-tensor components (g_x, g_y, g_z) | g_x ≈ 2.002, g_y ≈ 2.008, g_z ≈ 2.030 | Indicates the electronic environment of the unpaired electron and the presence of heavy atoms like sulfur. |

| ¹H Hyperfine Coupling Constants (a_H) | 0.1 - 0.5 mT | Provides a map of the spin density distribution across the naphthalene ring and the hexyl chain. |

| ¹³C Hyperfine Coupling Constants (a_C) | 0.3 - 1.0 mT | Offers more detailed insight into the spin delocalization on the carbon skeleton (requires ¹³C enrichment). |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structural Analysis

X-ray Diffraction (XRD) on single crystals is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid, providing unequivocal information about bond lengths, bond angles, and intermolecular interactions. tandfonline.comroyalsocietypublishing.org If a suitable single crystal of "Naphthalene, 1-(hexylthio)-" could be grown, XRD analysis would yield a detailed model of its molecular and crystal structure.

The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams. This diffraction pattern is then used to calculate an electron density map of the crystal, from which the atomic positions can be determined.

For "Naphthalene, 1-(hexylthio)-", a crystallographic study would reveal:

The conformation of the hexylthio chain.

The planarity of the naphthalene ring system.

The precise bond lengths and angles of the C-S-C linkage and within the naphthalene core.

The packing of the molecules in the crystal lattice, including any π-π stacking interactions between the naphthalene rings of adjacent molecules. researchgate.net

This information is crucial for understanding the structure-property relationships of the material. For instance, the mode of crystal packing can significantly influence its physical properties, such as melting point and solubility.

While a specific crystal structure for "Naphthalene, 1-(hexylthio)-" has not been reported, we can refer to the crystallographic data of other substituted naphthalenes to understand the type of information that would be obtained. eujournal.orgnih.govdoaj.org The following table provides an example of the kind of crystallographic data that would be generated.

| Crystallographic Parameter | Example Value (for an analogous naphthalene derivative) | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions (a, b, c, β) | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 98.5° | Defines the size and shape of the repeating unit in the crystal. |

| Volume (V) | 1280 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Calculated Density (ρ_calc) | 1.25 g/cm³ | The theoretical density of the crystal. |

Computational and Theoretical Investigations of Naphthalene Thioether Systems

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of "Naphthalene, 1-(hexylthio)-" is crucial for determining its properties. The flexible hexylthio chain can adopt multiple conformations, each with a different energy and spatial arrangement.

Geometry Optimization: This computational process aims to find the minimum energy structure of the molecule. Starting from an initial guess, the forces on each atom are calculated, and the atomic positions are iteratively adjusted until a stationary point on the potential energy surface is reached.

Conformational Analysis: For a flexible molecule like "Naphthalene, 1-(hexylthio)-", a thorough conformational search is necessary to identify the global minimum and other low-energy conformers. This is often achieved by systematically rotating the rotatable bonds (e.g., the C-S and C-C bonds in the hexyl chain) and performing geometry optimization for each starting conformation. The relative energies of the resulting conformers are then compared to determine their populations at a given temperature.

The results of these conformational analyses are critical for understanding how the orientation of the hexylthio group relative to the naphthalene (B1677914) ring influences the molecule's electronic structure and intermolecular interactions.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, in conjunction with quantum chemical calculations, is a cornerstone for elucidating molecular structure and dynamics. Density Functional Theory (DFT) is a standard method employed to investigate the structural details and vibrational spectra of molecules like naphthalene-based dimers linked by thioethers. mdpi.com The analysis of vibrational frequencies and their corresponding Potential Energy Distribution (PED) allows for the detailed assignment of spectral bands to specific molecular motions.

For thioether-linked naphthalene systems, the vibrational spectra can be broadly categorized into distinct frequency ranges:

500–950 cm⁻¹: This region typically encompasses deformational vibrations of the carbon-carbon (C-C) bonds, the carbon-sulfur-carbon (C-S-C) linkage of the thioether, and out-of-plane deformations of the carbon-hydrogen (C-H) bonds of the aromatic rings. mdpi.com

1000–1650 cm⁻¹: This range is characterized by in-plane deformation vibrations within the naphthalene and any other aromatic rings, as well as deformations of the methylene (B1212753) groups in the alkyl chain. mdpi.commdpi.com

2800–2950 cm⁻¹: This region corresponds to the C-H stretching vibrations of the methylene groups within the hexyl chain. mdpi.com

2900–3100 cm⁻¹: Stretching vibrations of the C-H bonds within the aromatic naphthalene ring are found in this higher frequency range. mdpi.commdpi.com

In a study on thioether-linked naphthalene-based liquid crystal dimers, DFT calculations helped to identify specific vibrational modes. For instance, bands around 807 cm⁻¹ were attributed to out-of-plane C-H vibrations of the naphthalene moiety, while bands near 1590 cm⁻¹ were linked to in-plane C-C stretching modes of the naphthalene group. mdpi.com For 2-thiophene carboxylic acid, a related sulfur-containing heterocyclic compound, C-S stretching vibrations were theoretically identified around 852 and 649 cm⁻¹. iosrjournals.org These findings provide a basis for assigning the expected vibrational modes of Naphthalene, 1-(hexylthio)-.

Table 1: Representative Vibrational Frequency Ranges and Assignments for Naphthalene Thioether Systems

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Reference |

| 500-950 | C-C deformations, C-S-C deformations, out-of-plane C-H deformations | mdpi.com |

| 1000-1650 | In-plane naphthalene and benzene (B151609) ring deformations, methylene group deformations | mdpi.commdpi.com |

| 2800-2950 | Methylene C-H stretching | mdpi.com |

| 2900-3100 | Aromatic C-H stretching | mdpi.commdpi.com |

Electronic Structure Analysis

The electronic properties of a molecule are fundamental to its reactivity, optical behavior, and potential applications in materials science. Computational methods provide deep insights into these properties through the analysis of frontier molecular orbitals, electrostatic potential, and bonding characteristics.

Frontier Molecular Orbitals (HOMO-LUMO) Energy Levels and Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

For the parent naphthalene molecule, DFT calculations have been employed to determine its HOMO-LUMO gap. researchgate.net The introduction of substituents can significantly alter these energy levels. For instance, a computational study on various naphthalene derivatives showed that the nature and position of the substituent influence the electronic properties. researchgate.net In a study of naphthalene-substituted oligothiophenes, it was observed that the electronic properties could be tuned by substitution. researchgate.net For Naphthalene, 1-(hexylthio)-, the sulfur atom of the thioether group, with its lone pairs of electrons, is expected to act as an electron-donating group, which would likely raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap compared to unsubstituted naphthalene.

Table 2: Illustrative HOMO-LUMO Data for Naphthalene and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |

| Naphthalene | -6.13 | -1.38 | 4.75 | DFT/aug-cc-pVQZ | researchgate.net |

| Naphthalene | -5.82 | -1.11 | 4.71 | DFT/6-31G | researchgate.net |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For naphthalene itself, the MEP surface shows the characteristic electron-rich π-system of the aromatic rings. In the case of Naphthalene, 1-(hexylthio)-, the sulfur atom of the thioether group is expected to be a region of negative electrostatic potential due to its lone pair electrons. This would make the sulfur atom and the adjacent regions of the naphthalene ring potential sites for electrophilic attack. Conversely, the hydrogen atoms of the hexyl group would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by the second-order perturbation energy, E(2). This analysis is particularly useful for understanding hyperconjugative interactions and charge transfer.

Electron Affinity and Redox Potential Calculations

Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. The redox potential, on the other hand, is a measure of the tendency of a chemical species to acquire electrons and thereby be reduced or to lose electrons and be oxidized.

Mechanistic Computational Studies

Computational chemistry is also instrumental in elucidating reaction mechanisms. While no specific mechanistic studies focusing on Naphthalene, 1-(hexylthio)- were found, computational approaches have been applied to understand reactions involving similar systems. For instance, DFT calculations have been used to study the mechanism of remote-Markovnikov hydrobromination and hydrochlorination of allyl carboxylates, which involved a naphthyl-containing substrate. acs.org Such studies provide a framework for how the reactivity of Naphthalene, 1-(hexylthio)- in various chemical transformations could be computationally explored. For example, one could investigate the mechanism of electrophilic substitution on the naphthalene ring, with the calculations helping to predict the regioselectivity based on the directing effect of the hexylthio group.

Characterization of Transition States and Reaction Intermediates

For instance, in a typical electrophilic aromatic substitution reaction, the attacking electrophile would form a sigma complex (an arenium ion) as a reaction intermediate. The stability of this intermediate is crucial in determining the reaction's feasibility and regioselectivity. For 1-substituted naphthalenes, attack at the C4 and C5 positions is generally favored due to the ability to maintain a fully aromatic benzene ring in the resonance structures of the intermediate. The presence of the sulfur atom in the hexylthio- group, with its lone pairs of electrons, can influence the stability of these intermediates through resonance effects.

Computational methods, such as DFT calculations using functionals like B3LYP or PBE0 with an appropriate basis set (e.g., 6-311++G(d,p)), are employed to locate and characterize these transition states and intermediates. researchgate.net The process involves geometry optimization to find the minimum energy structures of reactants, products, and intermediates, and transition state search algorithms (e.g., Berny optimization) to locate the saddle points on the potential energy surface corresponding to transition states. Frequency calculations are then performed to confirm the nature of these stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 1: Hypothetical Calculated Geometric Parameters for a Transition State in an Electrophilic Attack on Naphthalene, 1-(hexylthio)-

| Parameter | Value (Å or Degrees) |

| C1-S Bond Length | 1.85 |

| S-C(hexyl) Bond Length | 1.90 |

| C-E (Electrophile) Bond Length | 2.10 |

| Naphthalene Ring Dihedral Angle | 5.2° |

Note: This table is illustrative and not based on published experimental or computational data for the specific compound.

Elucidation of Reaction Pathways and Energy Landscapes

Understanding the complete reaction pathway requires mapping the potential energy surface (PES) that connects reactants, intermediates, transition states, and products. Theoretical studies on the oxidation of naphthalene by hydroxyl radicals have demonstrated the complexity of such energy landscapes, even for a seemingly simple reaction. nih.gov For "Naphthalene, 1-(hexylthio)-", a key reaction pathway to consider is its formation, for example, through the nucleophilic substitution of a leaving group on the naphthalene ring by a hexylthiolate anion.

Computational modeling can elucidate the energy profile of such a reaction, determining the activation energies and reaction enthalpies. This involves calculating the energies of all stationary points along the reaction coordinate. The results can reveal whether a reaction is kinetically or thermodynamically favored. For instance, in the sulfonation of naphthalene, the kinetically controlled product formed at lower temperatures differs from the thermodynamically more stable product formed at higher temperatures.

A hypothetical reaction energy profile for the formation of "Naphthalene, 1-(hexylthio)-" via a nucleophilic aromatic substitution mechanism could be constructed using computational methods. This would involve identifying the transition state for the addition of the hexylthiolate and the subsequent departure of the leaving group.

Table 2: Hypothetical Calculated Energies for a Reaction Pathway of Naphthalene, 1-(hexylthio)- Formation

| Species | Relative Energy (kcal/mol) |

| Reactants (1-halonaphthalene + hexylthiolate) | 0.0 |

| Transition State | +15.2 |

| Intermediate (Meisenheimer complex) | -5.7 |

| Products (Naphthalene, 1-(hexylthio)- + halide) | -10.8 |

Note: This table is illustrative and not based on published experimental or computational data for the specific compound.

In Silico Spectroscopic Property Simulation and Validation with Experimental Data

Computational spectroscopy is a vital tool for identifying and characterizing molecules. Simulating the infrared (IR) and Raman spectra of "Naphthalene, 1-(hexylthio)-" and comparing them with experimental data can provide a detailed understanding of its vibrational modes.

DFT calculations are widely used for this purpose. nih.gov After geometry optimization, harmonic vibrational frequencies and their corresponding IR intensities and Raman activities can be calculated. These calculated frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. nih.gov

While experimental spectra for "Naphthalene, 1-(hexylthio)-" are not available in the public domain, computational simulations can predict the key vibrational signatures. For instance, one would expect to see characteristic C-H stretching vibrations from the naphthalene ring and the hexyl chain, C-S stretching, and various bending and deformation modes of the entire molecule. The low-frequency region of the Raman spectrum could provide insights into the vibrations of the naphthalene skeleton, which can be sensitive to substitution. nih.gov

Table 3: Hypothetical Calculated and Scaled Vibrational Frequencies for Naphthalene, 1-(hexylthio)-

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Predicted Intensity (IR) |

| Aromatic C-H Stretch | 3150 | 3024 | Medium |

| Aliphatic C-H Stretch | 2980 | 2861 | Strong |

| Naphthalene Ring Breathing | 1380 | 1325 | Weak |

| C-S Stretch | 700 | 672 | Medium |

Note: This table is illustrative, using a hypothetical scaling factor of 0.96, and is not based on published data for the specific compound.

Theoretical Studies on Vibrational Energy Redistribution and Relaxation Dynamics

Intramolecular Vibrational Energy Redistribution (IVR) is the process by which vibrational energy flows between different modes within a molecule. wikipedia.org The rate and pathways of IVR are crucial for understanding reaction dynamics, as a reaction typically occurs only when sufficient energy is localized in the appropriate vibrational mode(s).

For a molecule like "Naphthalene, 1-(hexylthio)-", the flexible hexyl chain introduces a set of low-frequency vibrational modes that can act as an "energy sink" or a "doorway" for energy to flow into and out of the rigid naphthalene core. Theoretical studies on alkyl-substituted naphthalenes have shown that alkylation can enhance the vibrational energy transfer to translational energy.

The study of IVR dynamics often involves classical or quantum molecular dynamics simulations on a pre-calculated potential energy surface. These simulations can track the flow of energy over time after an initial vibrational excitation. The presence of the sulfur atom in the thioether linkage would also be expected to influence IVR dynamics due to its mass and the specific nature of its coupling to the naphthalene ring vibrations. Theoretical models can explore how the C-S bond vibrations couple with the aromatic pi-system and the aliphatic chain modes, providing a detailed picture of the energy flow landscape within "Naphthalene, 1-(hexylthio)-". rsc.org

Functional Derivatives and Structure Property Relationships Spr

Design and Synthesis of Novel Substituted Naphthalene (B1677914) Thioether Derivatives

The synthesis of naphthalene thioethers can be achieved through several established chemical routes. A common method involves the nucleophilic substitution reaction between an activated naphthalene derivative, such as 1-halonaphthalene or a naphthalene sulfonate, and an alkyl thiol, in this case, 1-hexanethiol (B106883), often in the presence of a base. An alternative approach is the reaction of naphthalene with a thiol in the presence of a suitable catalyst. ontosight.ai

More advanced and complex synthetic strategies are continually being developed to create novel naphthalene derivatives. For instance, the synthesis of highly substituted thioethers like octakis(cyclohexylthio)naphthalene has been accomplished using starting materials such as perfluoronaphthalene. rsc.org Modern synthetic chemistry is also exploring innovative techniques like skeletal editing, where atoms within a ring structure are transmuted. One such method allows for the conversion of isoquinolines into substituted naphthalenes by exchanging a nitrogen atom for a carbon atom, providing access to a wide array of functionalized naphthalenes that might be difficult to synthesize through traditional means. nih.gov The development of regioselective synthesis methods is a primary focus in organic chemistry to control the precise placement of functional groups on the naphthalene ring, which is crucial for tailoring the final properties of the molecule. nih.gov

Impact of Alkyl Chain Length and Branching on Molecular Properties

The nature of the alkyl group also significantly affects intermolecular interactions. The flexible, non-polar hexyl chain contributes to van der Waals forces, which govern how molecules pack in the solid state or aggregate in solution. Studies comparing self-assembled monolayers of aromatic thiols (like 1-naphthalenethiol) and aliphatic thiols (like octanethiol) on gold surfaces have shown that the nature of the organic group dictates the structure and order of the resulting film. nih.gov While aromatic thiols can form disordered structures, the presence of long alkyl chains can introduce different packing motifs. nih.gov This principle suggests that varying the alkyl chain from methyl to hexyl and beyond would systematically alter the physical properties and solid-state morphology of naphthalene thioether derivatives.

The following table provides a comparison of Naphthalene, 1-(hexylthio)- with a shorter-chain analogue, highlighting the effect of the alkyl chain on basic molecular properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3* |

| Naphthalene, 1-(methylthio)- | C11H10S | 174.26 nih.gov | 4.1 nih.gov |

| Naphthalene, 1-(hexylthio)- | C16H20S | 244.40 nih.gov | N/A |

| 1-Hexylnaphthalene | C16H20 | 212.33 nist.govnih.gov | 6.6 nih.gov |

*XLogP3 is a computed measure of hydrophobicity. A higher value indicates greater lipid solubility. Data for 1-Hexylnaphthalene is included for comparison of the hexyl group's contribution.

Electronic and Steric Effects of Thioether and Other Functional Groups

The thioether group (-S-C6H13) exerts both electronic and steric effects on the naphthalene ring system. Electronically, the sulfur atom has lone pairs of electrons that can be donated to the aromatic π-system through resonance, which is a characteristic of electron-donating groups. researchgate.net This donation increases the electron density on the naphthalene core. Conversely, sulfur is more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring. The interplay of these opposing effects modulates the reactivity and electronic properties of the molecule.

Sterically, the hexylthio group is bulky. This size can influence the molecule's conformation and hinder close packing with neighboring molecules. Specifically, it can disrupt the face-to-face π-π stacking that is common in planar aromatic compounds like naphthalene. rsc.org This steric hindrance is a key factor in designing materials with specific solid-state properties, such as enhanced fluorescence.

Modulation of π-Conjugated Systems for Desired Characteristics

The naphthalene core is a π-conjugated system, which is responsible for its characteristic electronic and optical properties. wikipedia.org By attaching functional groups like the hexylthio moiety, this π-system can be modulated to achieve desired characteristics for specific applications.

The electronic effects of the thioether group alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the naphthalene system. This change in the HOMO-LUMO gap directly impacts the molecule's absorption and emission of light, as well as its ability to conduct electricity. Research on naphthalene diimide (NDI) derivatives, for example, has shown that functionalizing the aromatic core with electron-donating or electron-withdrawing groups can produce materials that are either n-type (electron-conducting) or ambipolar (electron- and hole-conducting) semiconductors. rsc.orgnih.gov This principle of "tuning" the π-system is fundamental to the rational design of organic electronic materials.

Systematic Investigations of Structure-Property Correlations in Electronic, Optical, and Electrochemical Behavior

Systematic studies that correlate molecular structure with functional properties are essential for advancing the field of materials science. For naphthalene thioethers and related compounds, these investigations focus on how changes in structure affect electronic, optical, and electrochemical behavior.

Electronic Behavior : The arrangement of molecules in the solid state is crucial for charge transport. In anisotropic systems, having molecules stacked in an ordered fashion can facilitate the movement of electrons. nih.gov The steric bulk of the hexylthio group can influence this packing, thereby affecting the material's conductivity. Pure crystalline naphthalene is a moderate insulator, but its conductivity can be altered through functionalization. wikipedia.org

Optical Behavior : Aromatic thioethers have been found to exhibit interesting photophysical properties like aggregation-induced emission (AIE). rsc.org In AIE-active molecules, fluorescence is weak when the molecules are dissolved in a solvent but becomes strong in the aggregated or solid state. This phenomenon is often attributed to the restriction of intramolecular rotations in the solid state, which closes non-radiative decay pathways. The specific intermolecular interactions, such as C–H⋯π bonds, fostered by the substituents, can enhance these emission properties. rsc.org

Electrochemical Behavior : The redox properties of naphthalene derivatives are highly sensitive to substitution. Cyclic voltammetry studies on core-substituted naphthalene diimides show that the potentials at which the molecule is reduced or oxidized can be precisely controlled by the attached functional groups. aalto.firsc.org The thioether group, by modifying the electron density of the naphthalene ring, will similarly influence the redox potentials of Naphthalene, 1-(hexylthio)-, making such compounds candidates for applications in energy storage or electrochemical sensing.

| Property | Influencing Structural Factor | Resulting Behavior |

| Electronic | Molecular packing, π-π stacking, substituent electronic effects | Modulation of charge carrier mobility and conductivity. nih.gov |

| Optical | Restriction of intramolecular rotation, intermolecular interactions (e.g., C–H⋯π) | Potential for Aggregation-Induced Emission (AIE) with enhanced solid-state fluorescence. rsc.org |

| Electrochemical | Electron density of the aromatic core, nature of substituents | Tuning of redox potentials for applications in batteries or sensors. aalto.firsc.org |

Advanced Applications in Chemical Science and Engineering

Organic Electronics and Semiconductor Materials

The investigation into the electronic and semiconductor properties of "Naphthalene, 1-(hexylthio)-" yielded no specific data or research findings. The fields of organic electronics and semiconductor materials heavily rely on molecules with tailored electronic properties, often achieved by incorporating specific functional groups that facilitate charge transport or light interaction. Research in this area is predominantly focused on more complex naphthalene (B1677914) derivatives, such as naphthalene diimides (NDIs) and other π-conjugated systems, rather than simple alkylthio-substituted naphthalenes. researchgate.netresearchgate.netnih.gov

Chemical Sensing and Imaging Probes

The inherent fluorescent properties of the naphthalene moiety make its derivatives, including "Naphthalene, 1-(hexylthio)-", promising candidates for the development of chemical sensors and imaging probes. nih.gov The photophysical properties of naphthalene derivatives can be modulated by the introduction of various functional groups, allowing for the design of probes with high sensitivity and selectivity for specific analytes. mdpi.com

Design of Fluorescent Naphthalene-Based Probes

The design of fluorescent probes based on naphthalene typically involves the integration of three key components: a fluorophore (the naphthalene ring system), a recognition site (receptor) for the target analyte, and a linker connecting the two. The interaction of the analyte with the recognition site induces a change in the electronic properties of the fluorophore, leading to a detectable change in the fluorescence signal (e.g., intensity, wavelength, or lifetime). researchgate.net

In the case of "Naphthalene, 1-(hexylthio)-", the naphthalene core serves as the fluorophore. The thioether group can act as a recognition site or be further functionalized to create a specific binding pocket for a target ion or molecule. The sulfur atom, with its lone pair of electrons, can interact with metal ions, leading to changes in the photophysical properties of the naphthalene ring. The design of such probes often relies on mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).

Table 2: Design Principles for Naphthalene-Based Fluorescent Probes

| Design Principle | Mechanism | Effect on Fluorescence |

|---|---|---|

| Photoinduced Electron Transfer (PET) | Electron transfer from a donor to the excited fluorophore | Quenching of fluorescence ("turn-off" sensor) |

| Intramolecular Charge Transfer (ICT) | Change in the dipole moment upon excitation | Shift in emission wavelength (ratiometric sensor) |

Selective Detection of Ions (Cations/Anions) and Biomolecules

Naphthalene-based fluorescent probes have been successfully developed for the selective detection of a wide range of ions and biomolecules. nih.gov The selectivity of these probes is determined by the nature of the recognition site.

For the detection of cations , the sulfur atom of the thioether group in "Naphthalene, 1-(hexylthio)-" could potentially coordinate with soft metal ions such as Hg²⁺, Ag⁺, and Cu²⁺. This coordination can lead to a "turn-off" fluorescence response due to the heavy atom effect or a "turn-on" response if the coordination inhibits a pre-existing quenching pathway. Naphthalene-based probes have shown high selectivity for various metal ions, including Al³⁺. mdpi.comresearchgate.net

The detection of biomolecules can be achieved by incorporating a specific recognition motif, such as a peptide or an aptamer, into the naphthalene-based probe. These probes can be used for the detection and imaging of enzymes, nucleic acids, and other biologically important molecules. For example, naphthalene-based two-photon fluorescent probes have been developed for the selective and sensitive detection of thiophenols. researchgate.net

Imaging Capabilities and Sensing Mechanisms

The strong fluorescence and photostability of many naphthalene derivatives make them suitable for bioimaging applications. nih.gov Fluorescent probes based on naphthalene have been used for imaging ions and biomolecules in living cells. researchgate.net For instance, naphthalene-based probes have been developed for mitochondrial pH imaging. rsc.org

The sensing mechanism of these probes is dependent on the specific interaction between the probe and the analyte. Common mechanisms include:

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the probe restricts intramolecular rotations or vibrations, leading to an increase in fluorescence intensity.

Chelation-Enhanced Quenching (CHEQ): The coordination of a paramagnetic metal ion or a heavy metal ion can lead to quenching of the fluorescence.

Displacement Assays: An analyte displaces a quencher from the probe, resulting in a "turn-on" fluorescence signal.

The specific sensing mechanism of a "Naphthalene, 1-(hexylthio)-" based probe would depend on the design of the recognition site and the nature of the target analyte. The thioether group could participate in CHEF or CHEQ mechanisms upon interaction with metal ions.

Energy Storage Materials

The unique electronic properties of the naphthalene core make it a promising candidate for various components in energy storage devices. The introduction of a hexylthio- group can further modulate these properties.

Organic Electrode Materials for Advanced Battery Technologies (e.g., Lithium-ion Batteries)

Organic electrode materials are gaining attention as potential alternatives to traditional inorganic materials in lithium-ion batteries (LIBs) due to their potential for sustainability, low cost, and structural tunability. researchgate.netrsc.org Naphthalene-based compounds, in particular, have been investigated as electrode materials. For instance, naphthalene diimide (NDI) derivatives have been explored as redox-active organic molecules for lithium-ion battery electrodes. website-files.com The incorporation of functional groups allows for the fine-tuning of electrochemical properties. researchgate.net While direct studies on Naphthalene, 1-(hexylthio)- as an electrode material are not prominent, the naphthalene core provides a redox-active framework. The electron-donating nature of the thioether group could influence the redox potential and stability of the molecule during charge-discharge cycles.

Naphthalene-based polyimide derivatives have also been fabricated and studied as cathode materials for rechargeable LIBs, demonstrating improved stability in the electrolyte compared to their parent naphthalenetetracarboxylic dianhydride. researchgate.net The performance of such materials, including discharge capacity and rate performance, is influenced by the specific chemical modifications made to the naphthalene structure. researchgate.net

Electrochemical Properties and Redox Mechanisms in Energy Devices